![molecular formula C10H10BrN3 B2702415 [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1472723-59-3](/img/structure/B2702415.png)
[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine: is a chemical compound that features a pyrazole ring substituted with a bromophenyl group and a methanamine group
Mechanism of Action
Target of Action
The compound “[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine” is a pyrazole derivative. Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target’s activity .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their target. For example, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they can affect pathways related to viral replication, inflammation, and cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazole derivatives, like other organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. For example, if it acts as an inhibitor of an enzyme involved in a disease pathway, it could potentially slow down the progression of the disease .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine typically involves the reaction of 4-bromophenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the pyrazole ring, potentially leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium methoxide, or primary amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, reduction may yield amines, and substitution may yield various substituted phenyl derivatives .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases .
Industry:
Comparison with Similar Compounds
4-Bromopyrazole: Shares the pyrazole ring and bromine substitution but lacks the methanamine group.
4-Bromobenzylamine: Contains the bromophenyl and methanamine groups but lacks the pyrazole ring.
Uniqueness:
Properties
IUPAC Name |
[1-(4-bromophenyl)pyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPRBTXRPRRXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B2702333.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2702334.png)
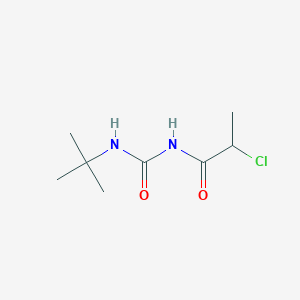
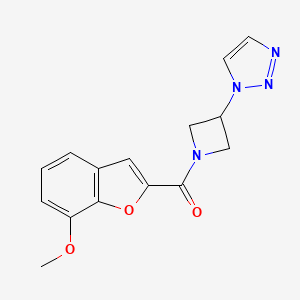
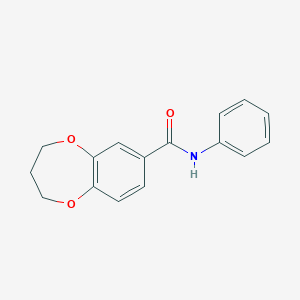
![2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2702340.png)
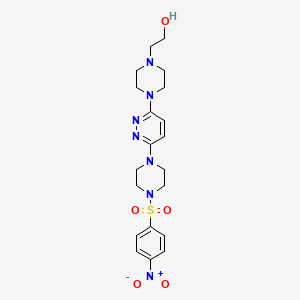
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]phenyl}acetamide](/img/structure/B2702343.png)
![3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE](/img/structure/B2702344.png)
![3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2702345.png)
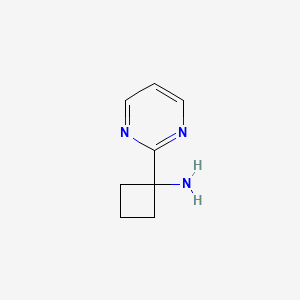
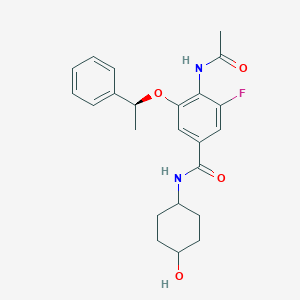
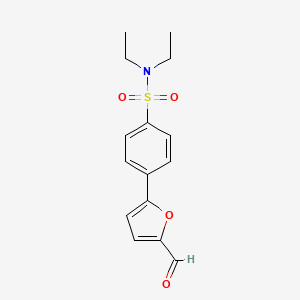
![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)
